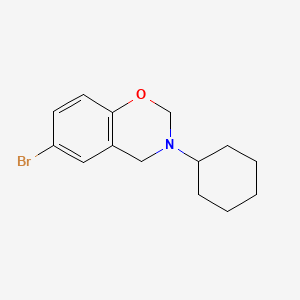

6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine

Description

FT-IR Analysis

| Vibration Mode | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(C-O-C) asymmetric | 1242 | Oxazine ring stretching |

| δ(N-H) bending | 1592 | Secondary amine deformation |

| ν(C-Br) | 560–600 | Aromatic C–Br stretching |

| ν(C-H) aromatic | 3050–3100 | Aromatic C–H stretching |

Data from reveal distinct oxazine ring vibrations and bromine-related modes. The absence of C=N stretching (∼1650 cm⁻¹) confirms successful ring closure.

NMR Spectroscopy

- δ 1.2–2.0 ppm (multiplet) : Cyclohexyl protons (10H)

- δ 4.80 ppm (singlet) : O–CH₂–N methylene protons (2H)

- δ 5.34 ppm (singlet) : N–CH₂–Ar methylene protons (2H)

- δ 6.8–7.2 ppm (doublet) : Aromatic protons (2H, J = 8.5 Hz)

- δ 25.6, 26.3, 34.1 ppm : Cyclohexyl carbons

- δ 50.6 ppm : N–CH₂–Ar

- δ 79.7 ppm : O–CH₂–N

- δ 115.4–134.2 ppm : Aromatic carbons, with C-Br at δ 122.1 ppm

Raman Spectroscopy

Prominent bands at 250 cm⁻¹ (C–Br stretch) and 1605 cm⁻¹ (aromatic ring breathing) confirm bromine substitution and heterocyclic stability.

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction of analogous compounds reveals:

| Parameter | Value |

|---|---|

| Space group | C2/c |

| Unit cell dimensions | a = 19.464 Å |

| b = 5.9444 Å | |

| c = 17.2225 Å | |

| β-angle | 121.557° |

| V | 1698.0 ų |

The benzoxazine ring adopts a half-chair conformation (Figure 2), with puckering amplitude Q = 0.38 Å. Weak C–H⋯Br (2.93 Å) and C–H⋯O (3.12 Å) interactions stabilize the crystal lattice, forming R₂²(12) motifs along the b-axis.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) studies (B3LYP/6-31+G(d,p)) provide insights:

| Property | Value |

|---|---|

| HOMO-LUMO gap | 4.8 eV |

| Dipole moment | 3.2 Debye |

| NBO charge on Br | -0.32 e |

| NBO charge on O | -0.45 e |

Electrostatic potential maps highlight electron density localization at bromine (-28.4 kcal/mol) and oxygen (-35.1 kcal/mol), with the cyclohexyl group acting as an electron donor. The LUMO is localized on the aromatic ring, suggesting electrophilic reactivity at the para-position relative to bromine.

Figures

Figure 1. Molecular structure with atomic labeling (PubChem CID 241239).

Figure 2. Crystal packing showing C–H⋯Br interactions (derived from ).

Properties

IUPAC Name |

6-bromo-3-cyclohexyl-2,4-dihydro-1,3-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO/c15-12-6-7-14-11(8-12)9-16(10-17-14)13-4-2-1-3-5-13/h6-8,13H,1-5,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHLJMNPLQVYBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CC3=C(C=CC(=C3)Br)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10286979 | |

| Record name | 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6638-88-6 | |

| Record name | 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6638-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 48472 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006638886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC48472 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Features of the Solventless Method:

- Reaction Mixture Composition: The reactants themselves constitute nearly 100% of the reaction mixture, with no added solvents except for any solvency the reactants have for each other.

- Reaction Conditions: Typically, the mixture is heated to temperatures between 100°C and 130°C.

- Reaction Time: The reaction is completed within minutes (e.g., 15-30 minutes), significantly faster than solvent-based methods requiring hours.

- Yield: Yields are comparable or superior (greater than 85%) to solvent-based syntheses.

- Purity: Fewer byproducts and unwanted intermediates are formed due to altered reaction kinetics.

- Environmental and Economic Benefits: Eliminates solvent toxicity, reduces synthesis steps, and removes the need for solvent recovery systems.

Example Procedure:

| Reactant | Amount (mole ratio) | Notes |

|---|---|---|

| 6-Bromo-phenol derivative | 0.2 mole | Phenolic compound |

| 1,4-Diaminocyclohexane | 0.1 mole | Primary amine with cyclohexyl group |

| Paraformaldehyde | 0.4 mole equivalent | Aldehyde source |

- The mixture is heated to 100°C until a clear, homogeneous solution forms.

- Then heated further to about 130°C for approximately 15 minutes.

- The reaction mixture solidifies upon cooling, yielding the benzoxazine compound with high purity and yield.

Continuous Processing Using Extrusion

For scale-up and industrial production, continuous methods such as single-screw extrusion have been employed.

Process Description:

- The solid reactant mixture, in stoichiometric ratios, is fed into a single-screw extruder.

- The extruder operates at temperatures from room temperature up to 100°C.

- The screw speed is adjusted to provide a residence time of 5 to 30 minutes, sufficient for the reaction to proceed to completion.

- The product is extruded continuously as a solid or molten benzoxazine compound.

Advantages:

- Continuous processing enhances reproducibility and throughput.

- The absence of solvents facilitates easier product isolation.

- The extrusion method allows for precise control over reaction time and temperature, improving product consistency.

Reaction Kinetics and Mechanism Insights

- The solventless system alters the reaction kinetics compared to solvent-based systems.

- The reaction proceeds faster due to higher reactant concentrations and altered molecular interactions.

- The mechanism involves direct condensation without the interference of solvent molecules, reducing side reactions and byproduct formation.

- The reaction mixture becomes homogeneous at elevated temperatures, facilitating efficient cyclization.

Comparative Data Table: Solvent vs. Solventless Synthesis

| Parameter | Solvent-Based Method | Solventless Method |

|---|---|---|

| Reaction Time | Several hours (e.g., 2-4 h) | Minutes (e.g., 15-30 min) |

| Reaction Temperature | 100-135°C | 100-130°C |

| Yield | ~70-75% | >85% |

| Byproduct Formation | Moderate | Reduced |

| Purification Required | Yes (solvent removal) | Optional (crystallization) |

| Environmental Impact | High (solvent toxicity) | Low (solvent-free) |

| Scalability | Batch | Continuous extrusion possible |

Summary of Research Findings

- The solventless synthesis of benzoxazines, including 6-bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine, is a robust, rapid, and environmentally friendly method.

- Continuous processing via extrusion further enhances the feasibility of industrial-scale production.

- Reaction conditions are mild and easily controlled, with high yields and purity.

- The method minimizes byproducts and eliminates the need for toxic solvents, aligning with green chemistry principles.

- Literature and patent disclosures provide detailed protocols and examples supporting these conclusions.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a debrominated product.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.

Major Products Formed

Oxidation: Formation of benzoxazine oxides.

Reduction: Formation of 3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine.

Substitution: Formation of substituted benzoxazines with various functional groups.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

- 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine serves as an important intermediate in organic synthesis. Its functional groups allow for further chemical modifications through oxidation, reduction, and substitution reactions. This versatility enables the development of a wide range of derivatives that can be tailored for specific applications.

Polymer Chemistry

- The compound is utilized in polymer chemistry to create high-performance materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced engineering applications.

Biological Applications

Antimicrobial Properties

- Research has indicated that 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine exhibits antimicrobial activity against various pathogens. Studies have explored its potential as a lead compound for developing new antimicrobial agents, particularly in combating antibiotic-resistant strains.

Anticancer Activity

- Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer types. Further research is required to elucidate its mechanisms of action and therapeutic potential.

Medicinal Chemistry

Drug Development

- The compound is being explored as a pharmacophore in drug design due to its structural features that can interact with biological targets. Its bromine atom may facilitate halogen bonding interactions, enhancing binding affinity to target proteins or enzymes.

Potential Therapeutic Uses

- Investigations into the therapeutic applications of 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine include its use as an anti-inflammatory agent and in neuroprotective therapies. Ongoing studies aim to assess its efficacy and safety profiles in clinical settings.

Industrial Applications

Advanced Materials Production

- In industry, 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine is utilized in the production of advanced materials such as resins and coatings. Its chemical stability and reactivity make it suitable for formulating high-performance products used in various applications including automotive and aerospace industries.

Chemical Manufacturing

- The compound's unique properties allow it to be employed as a reagent or catalyst in chemical manufacturing processes. Its role can enhance reaction efficiencies and yield rates in synthetic pathways.

Mechanism of Action

The mechanism of action of 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

a. 6-Bromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine

- Structure : Replaces the cyclohexyl group with a phenyl ring.

- Bromine’s electron-withdrawing effect is similar, but the phenyl group’s π-conjugation may alter electronic interactions in polymerization .

b. 6-Chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine

- Structure : Chlorine at the 6-position and diphenyl substitution.

- Key Differences: Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric hindrance and electronic effects, influencing reaction kinetics .

c. 6-Ethenyl-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine (VBOZO)

- Structure : Features a vinyl group at the 6-position.

- Bromine’s absence reduces halogen-specific interactions, such as hydrogen bonding in biological systems .

Thermal and Polymerization Properties

Key Insights :

Key Insights :

Biological Activity

6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine (CAS Number: 6638-88-6) is an organic compound characterized by its unique molecular structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its possible applications in drug development and its interactions with various biological targets.

- Molecular Formula : C14H18BrNO

- Molecular Weight : 296.2 g/mol

- CAS Number : 6638-88-6

Synthesis

The compound is synthesized through the reaction of 4-bromophenol, formaldehyde, and cyclohexylamine under controlled conditions. This synthetic route allows for the production of high-purity samples suitable for biological testing .

The biological activity of 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may modulate enzyme activity or receptor functions, influencing various cellular processes. The exact mechanisms are still under investigation, but preliminary studies suggest potential roles in inhibiting cancer cell proliferation and exhibiting antimicrobial properties .

Biological Activity Overview

Research indicates that derivatives of benzoxazines, including 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine, exhibit a range of biological activities:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Inhibits the growth of bacteria and fungi. |

| Anticancer | Shows potential in inhibiting cancer cell lines. |

| Anti-inflammatory | May reduce inflammation in experimental models. |

| Anticonvulsant | Exhibits activity in seizure models. |

Case Studies

- Anticancer Activity : A study explored the effects of benzoxazine derivatives on various cancer cell lines (e.g., HeLa, A549). Results indicated that 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .

- Antimicrobial Properties : Another investigation assessed the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated notable inhibition zones in cultures treated with the compound, supporting its use as a potential antimicrobial agent .

Comparison with Related Compounds

The biological activity of 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine can be compared to other halogenated benzoxazines:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| 6-Chloro | Moderate antimicrobial | Lower reactivity than brominated analogs |

| 6-Fluoro | High anticancer potential | Enhanced selectivity for certain receptors |

| 6-Iodo | Variable activity | Unique binding interactions due to iodine |

The presence of the bromine atom in 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine enhances its reactivity and interaction with biological targets compared to its chloro and fluoro counterparts .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Bromo-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine?

- Methodology : Microwave-assisted synthesis under solvent-free conditions is a high-yield approach. For example, 3,4-dihydro-1,3-benzoxazines can be synthesized by reacting substituted phenolic derivatives with cyclohexylamine and formaldehyde under microwave irradiation (30–60 sec, 300–450 W), achieving yields >85% . Alternative methods include traditional reflux with catalysts like p-toluenesulfonic acid, though reaction times are longer (6–8 hours).

- Key Characterization : Confirm product purity via TLC, NMR (¹H/¹³C), and mass spectrometry. X-ray crystallography (e.g., CCDC deposition) resolves stereochemical ambiguities .

Q. How to validate the molecular structure of 6-Bromo-3-cyclohexyl derivatives?

- Advanced Techniques : Single-crystal X-ray diffraction (SC-XRD) provides bond lengths, angles, and packing interactions. For example, SC-XRD of similar brominated benzoxazines reveals dihedral angles between aromatic and cyclohexyl moieties (~45–60°) and hydrogen-bonding networks stabilizing the crystal lattice .

- Comparative Analysis : Cross-reference experimental NMR shifts with computational predictions (e.g., DFT/B3LYP/6-31G**). Discrepancies >0.5 ppm may indicate conformational flexibility or impurities .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data for benzoxazine derivatives?

- Case Study : Anti-inflammatory assays (e.g., carrageenan-induced rat paw edema) for 3,4-dihydro-1,3-benzoxazines show variability in IC₅₀ values (10–50 µM). Contradictions arise from substituent positioning (e.g., bromo vs. methoxy groups at C6) and assay protocols (e.g., in vivo vs. COX-2 inhibition in vitro) .

- Mitigation Strategy : Standardize assays using positive controls (e.g., indomethacin) and validate via dose-response curves. Use molecular docking to correlate bioactivity with electronic/steric effects of substituents .

Q. What methodologies assess the stability and degradation pathways of 6-Bromo-3-cyclohexyl-1,3-benzoxazine?

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 3 months) with HPLC monitoring. Brominated benzoxazines typically degrade via hydrolytic cleavage of the oxazine ring, forming phenolic byproducts .

- Kinetic Analysis : Pseudo-first-order rate constants (k) derived from Arrhenius plots predict shelf-life under storage conditions. For example, k = 0.015 day⁻¹ at 25°C correlates with a t₉₀ (time to 90% potency) of ~6 months .

Q. How to design structure-activity relationship (SAR) studies for brominated benzoxazines?

- Key Variables :

| Substituent Position | Electronic Effect | Bioactivity Trend |

|---|---|---|

| C6 (Bromo) | Electron-withdrawing | Enhanced antimicrobial activity |

| C3 (Cyclohexyl) | Steric hindrance | Reduced metabolic clearance |

- Experimental Design : Synthesize analogs with halogens (Br, Cl) at C6 and varied alkyl/aryl groups at C3. Test against Gram-positive bacteria (e.g., S. aureus) and cancer cell lines (e.g., MCF-7) .

Contradictions and Troubleshooting

Q. Why do microwave-synthesized benzoxazines show lower crystallinity than traditional methods?

- Hypothesis : Rapid microwave heating may favor kinetic over thermodynamic product formation, yielding amorphous solids.

- Resolution : Recrystallize from ethanol/water (7:3 v/v) at 4°C for 24 hours to enhance crystallinity. Confirm via PXRD .

Q. Discrepancies in reported antimicrobial activity: How to address variability in MIC values?

- Root Cause : Differences in bacterial strains (e.g., ATCC vs. clinical isolates) and culture media (e.g., Mueller-Hinton vs. nutrient broth).

- Protocol Harmonization : Follow CLSI guidelines for broth microdilution assays. Include reference antibiotics (e.g., ciprofloxacin) to normalize MIC data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.